
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne is a chemical compound with the molecular formula C17H31N3O7. It is characterized by the presence of an azido group and multiple ether linkages. This compound is part of the polyethylene glycol (PEG) family, which is known for its versatility in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne typically involves the reaction of a polyethylene glycol derivative with an azide source. One common method is the nucleophilic substitution reaction where a halogenated PEG derivative reacts with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, given the potentially explosive nature of azides. The use of automated systems also ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in click reactions with alkynes to form triazoles. This reaction is highly efficient and occurs under mild conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the cycloaddition reaction between the azido group and alkynes.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst used for the reduction of azides to amines.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to substitute the azido group.
Major Products Formed
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azido group.
Substituted Derivatives: Formed via nucleophilic substitution reactions.
Scientific Research Applications
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in click chemistry.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems due to its PEG backbone, which enhances solubility and biocompatibility.
Industry: Employed in the production of functionalized polymers and materials with specific properties.
Mechanism of Action
The primary mechanism of action for 1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne involves its azido group, which can undergo cycloaddition reactions with alkynes to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The PEG backbone also contributes to its solubility and biocompatibility, facilitating its use in various biological and medical applications.
Comparison with Similar Compounds
Similar Compounds
- 23-Azido-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
- 1-Azido-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid succinimidyl ester
- 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-amine
Uniqueness
1-Azido-3,6,9,12,15,18,21-heptaoxatetracos-23-yne is unique due to its specific combination of an azido group and a long PEG chain. This structure provides both reactivity and solubility, making it particularly useful in click chemistry and bioconjugation applications. Its ability to form stable triazole rings under mild conditions sets it apart from other similar compounds.
Properties
Molecular Formula |
C17H31N3O7 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C17H31N3O7/c1-2-4-21-6-8-23-10-12-25-14-16-27-17-15-26-13-11-24-9-7-22-5-3-19-20-18/h1H,3-17H2 |
InChI Key |
MMUJLNZWXIZMCV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


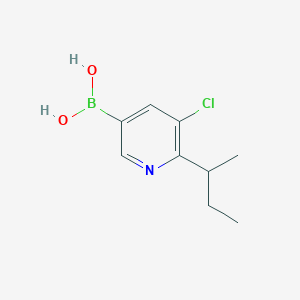
![7-Methyl-1-phenyl-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087458.png)
![tert-butyl N-[2-(2-{2-[(5-nitropyridin-2-yl)oxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14087463.png)
![Pyrimidine, 4,6-bis([2,2'-bipyridin]-6-yl)-](/img/structure/B14087468.png)
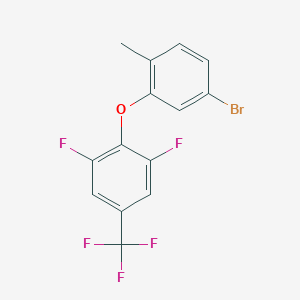
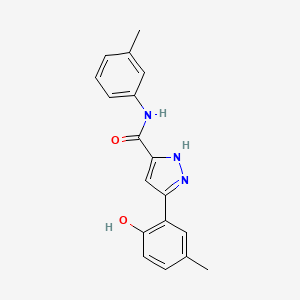
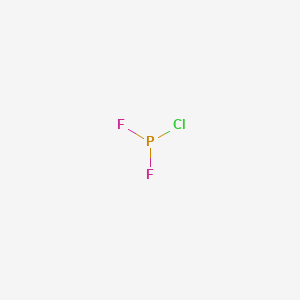
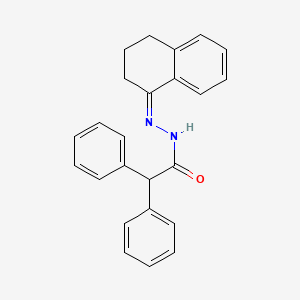
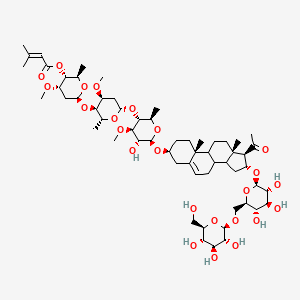
![5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087494.png)
![1-[Ethenyl(dimethyl)silyl]azocane](/img/structure/B14087503.png)
![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)
![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)
